1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea
Description
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea (CAS: 2034331-88-7) is a urea derivative featuring a benzofuran moiety linked via a propan-2-yl group and a 2-chlorophenyl substituent. Its molecular formula is C₁₈H₁₇ClN₂O₂, with a molecular weight of 328.8 g/mol . Current data on its physical properties (e.g., melting/boiling points) remain unreported .
Properties
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(10-14-11-13-6-2-5-9-17(13)23-14)20-18(22)21-16-8-4-3-7-15(16)19/h2-9,11-12H,10H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRMKUGVCHJNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.
Alkylation: The benzofuran ring is then alkylated using appropriate alkyl halides under basic conditions.
Urea Formation: The final step involves the reaction of the alkylated benzofuran with an isocyanate or a urea derivative to introduce the urea functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring might yield benzofuran-2,3-dione, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea would depend on its specific biological target. Generally, compounds with benzofuran and chlorophenyl groups can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1903764-66-8)
- Molecular Formula : C₁₇H₁₈N₂O₃S
- Molecular Weight : 330.4 g/mol
- Key Differences :
- The 2-chlorophenyl group is replaced with a thiophen-2-ylmethyl moiety.
- A hydroxypropyl linker replaces the propan-2-yl group in the benzofuran side chain.
- Implications: The sulfur atom in thiophene may enhance solubility in nonpolar environments compared to the chlorophenyl group.
1-Benzyl-3-(2-chlorophenyl)urea
- Molecular Formula : C₁₄H₁₃ClN₂O
- Molecular Weight : 260.7 g/mol
- Key Differences :
- Lacks the benzofuran-propan-2-yl side chain, replaced by a simpler benzyl group.
- The absence of benzofuran may diminish aromatic stacking interactions in biological systems .
1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one
- Molecular Formula : C₁₇H₁₁ClO₂ (from )
- Key Differences: Contains a propenone (α,β-unsaturated ketone) backbone instead of a urea group. The 4-chlorophenyl substituent differs in substitution position from the target compound’s 2-chlorophenyl group.
- The para-chloro substituent may alter electronic effects compared to ortho-substitution .
Data Table: Structural and Molecular Comparisons
Electronic and Reactivity Insights
- Hardness/Softness : The benzofuran moiety, with its extended π-system, may increase molecular hardness (η), reducing reactivity toward soft electrophiles compared to the thiophene analogue .
Biological Activity
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H16ClN
- Molecular Weight : 247.75 g/mol
The presence of the benzofuran moiety is significant as it is associated with various pharmacological effects.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For example, derivatives of benzofuran have shown activity against several viruses, including:
- HCV : Certain benzofuran derivatives have demonstrated IC50 values in the low micromolar range against Hepatitis C virus replication, suggesting potential as antiviral agents .
- DENV : Compounds with similar structural features were effective in reducing DENV colony counts significantly in vitro, indicating their potential use in treating dengue infections .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Research indicates that modifications in the benzofuran structure can enhance selectivity and potency against various cancer cell lines. Notably:
- Selectivity Index : Compounds with a similar backbone exhibited high selectivity indices (TC50/IC50), suggesting they could be developed into effective anticancer agents .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Replication : The compound may inhibit viral replication by interfering with viral RNA synthesis or protein translation processes.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, enhancing their anticancer efficacy.
Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated a series of benzofuran derivatives, including this compound, against HCV. The results indicated that the compound significantly reduced viral load in infected cell lines compared to controls, with an EC50 value of approximately 5 μM .
Study 2: Antitumor Activity
In another study focusing on the antitumor effects of benzofuran derivatives, this compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, particularly in breast cancer cells, with IC50 values ranging from 10 to 20 μM .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
